molecular formula C16H22BrNO2 B1377739 1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline CAS No. 1187932-35-9

1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline

Cat. No.: B1377739
CAS No.: 1187932-35-9
M. Wt: 340.25 g/mol
InChI Key: GBBLAURYXGKBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline” is a chemical compound with the molecular formula C14H16BrNO3 . It is a white solid and is used in the field of organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound also contains a bromine atom and a tert-butyl group .

Scientific Research Applications

Synthesis and Reactivity

  • Quinoline derivatives such as 1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline are known for their high reactivity, making them excellent precursors in the synthesis of new bioactive compounds. They exhibit a variety of reaction sites that enable their use in the creation of diverse molecular structures. A theoretical study on the reactivity of 4,4-dimethyl-3,4-dihydro-quinolin-2(1H)-one derivatives provides insights into interaction sites of these derivatives, paving the way for understanding the mechanisms involved in their reactivity (Bede et al., 2019).

Molecular Rearrangement and Synthesis

  • Klásek et al. (2003) presented a new synthesis approach for dihydro-pyrano[3,2-c]quinoline-2,5-diones and explored the molecular rearrangement of their bromo derivatives. This work contributes to the understanding of molecular structures and potential applications of such derivatives in various fields, including materials science and pharmacology (Klásek et al., 2003).

Coordination and Complex Formation

  • The ambiphilic nature of certain quinoline derivatives, such as 8-(dimesitylboryl)quinoline, showcases their ability to form coordination complexes with various metals, including Cu(I), Ag(I), and Pd(II). This property is pivotal in material science and catalysis, potentially leading to new applications in these domains (Son et al., 2010).

Anticancer Properties

  • The synthesis of iridium(III) complexes based on a pyrazole-appended quinoline-based BODIPY indicated potential applications in cancer treatment. These complexes showed strong binding with calf-thymus DNA and bovine serum albumin, exhibiting cytotoxicity comparable to cisplatin. Such studies open avenues for the development of new therapeutic agents using quinoline derivatives (Paitandi et al., 2017).

Kinase Inhibition for Cancer Treatment

  • A study on the synthesis of dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione derivatives revealed their potential as protein kinase inhibitors, showing significant inhibitory activities against certain kinases. This research contributes to the development of new drugs for treating cancer and other multifactorial diseases (Medvedeva & Shikhaliev, 2022).

Photophysical Studies

  • Quinoline derivatives have also been studied for their photophysical properties. The synthesis and analysis of twisted PRODAN and dimethylaminonaphthonitrile models showcased the photophysical properties of quinoline derivatives, indicating their potential application in the development of new fluorescent materials and sensors (Davis & Abelt, 2005).

Properties

IUPAC Name

tert-butyl 7-bromo-4,4-dimethyl-2,3-dihydroquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-9-8-16(4,5)12-7-6-11(17)10-13(12)18/h6-7,10H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBLAURYXGKBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline
Reactant of Route 2
Reactant of Route 2
1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline
Reactant of Route 3
1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline
Reactant of Route 4
Reactant of Route 4
1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline
Reactant of Route 5
1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline
Reactant of Route 6
1-Boc-7-bromo-4,4-dimethyl-3,4-dihydro-2H-quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.